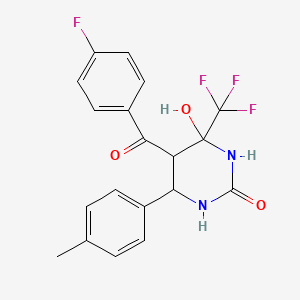
5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C19H16F4N2O3 and its molecular weight is 396.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and data sources.
Molecular Structure
- Molecular Formula : C19H16F4N2O3
- Molecular Weight : 396.34 g/mol
- InChIKey : UJFNHMRKXGRELJ-UHFFFAOYSA-N
Structural Representation
The compound features a diazinanone core structure with fluorobenzoyl and trifluoromethyl substituents, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of fluorobenzoic acid can be metabolized by certain bacterial strains, suggesting a pathway for degradation that could be leveraged for bioremediation applications .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. The presence of the fluorobenzoyl moiety is known to enhance the binding affinity to specific targets, potentially leading to inhibition of key metabolic pathways in pathogens .
Cytotoxicity and Anticancer Activity
The biological activity of similar diazinanone derivatives has been investigated for anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways .
Study 1: Antimicrobial Efficacy
A study published in Applied Environmental Microbiology explored the degradation of 4-fluorobenzoate by bacterial strains capable of utilizing this compound as a carbon source. The results indicated that these bacteria could effectively degrade fluorinated compounds, which is relevant for understanding the biodegradation potential of similar structures like our target compound .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of fluorinated aromatic compounds with microbial enzymes. The findings suggested that these compounds could inhibit specific metabolic enzymes involved in the degradation pathways, indicating potential applications in controlling microbial growth .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
5-(4-fluorobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3/c1-10-2-4-11(5-3-10)15-14(16(26)12-6-8-13(20)9-7-12)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNHMRKXGRELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














